molecular formula C16H21N3O3 B2992449 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE CAS No. 1797255-35-6

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE

Cat. No.: B2992449
CAS No.: 1797255-35-6
M. Wt: 303.362
InChI Key: RDOHZXKYVHCYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an oxo group, a phenyl group, and an imidazolidine ring

Scientific Research Applications

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the imidazolidine ring followed by the introduction of the oxo and phenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the imidazolidine ring through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the oxo group and phenyl group using reagents such as oxalyl chloride and phenylboronic acid under controlled conditions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Mechanism of Action

The mechanism of action of 2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-OXO-N-[(4-PHENYLOXAN-4-YL)METHYL]IMIDAZOLIDINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE: Shares structural similarities but differs in the presence of a fluorophenyl group.

    N-((2-phenyloxazol-4-yl)methyl) Pyrimidine Carboxamide Derivatives: Similar in having a phenyl group and carboxamide functionality but differs in the core structure.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-N-[(4-phenyloxan-4-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-14-17-8-9-19(14)15(21)18-12-16(6-10-22-11-7-16)13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHZXKYVHCYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)N2CCNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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